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molecular formula C16H19N3O2 B8489778 4-Methyl-5-[4-(piperidin-1-yl)benzoyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 77671-26-2

4-Methyl-5-[4-(piperidin-1-yl)benzoyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B8489778
M. Wt: 285.34 g/mol
InChI Key: RRWNGKIFTNSSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04405635

Procedure details

A suspension of 11.0 g (0.05 mole) of 1,3-dihydro-4-(4-fluorobenzoyl)-5-methyl-2H-imidazol-2-one in 30 ml of piperidine is stirred at reflux temperature for 24 hours. Excess piperidine is evaporated under reduced pressure and the residue is recrystallized twice from a mixture of isopropanol and water to give 11.9 g of the title compound. M.P. 260°-263° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[NH:9][C:10](=[O:14])[NH:11][C:12]=2[CH3:13])=[O:7])=[CH:4][CH:3]=1.[NH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1>>[CH3:13][C:12]1[NH:11][C:10](=[O:14])[NH:9][C:8]=1[C:6](=[O:7])[C:5]1[CH:15]=[CH:16][C:2]([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C=2NC(NC2C)=O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Excess piperidine is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized twice from a mixture of isopropanol and water

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(NC1C(C1=CC=C(C=C1)N1CCCCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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